molecular formula C25H30N4O6S2 B2365839 2-((3r,5r,7r)-adamantan-1-yl)-N1,N3-bis(4-sulfamoylphenyl)malonamide CAS No. 923243-55-4

2-((3r,5r,7r)-adamantan-1-yl)-N1,N3-bis(4-sulfamoylphenyl)malonamide

Cat. No.: B2365839
CAS No.: 923243-55-4
M. Wt: 546.66
InChI Key: KIKABDDBQOJOQR-UHFFFAOYSA-N
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Description

Structure and Synthesis: 2-((3r,5r,7r)-Adamantan-1-yl)-N1,N3-bis(4-sulfamoylphenyl)malonamide (hereafter referred to as Compound X) is a synthetic adamantane-based derivative featuring a central malonamide scaffold substituted with two 4-sulfamoylphenyl groups and an adamantane moiety. This compound is synthesized via a multi-step protocol involving:

Adamantane functionalization: Activation of the adamantane C-H bond for coupling with a malonic acid derivative.

Amidation: Reaction with 4-sulfamoylaniline derivatives using coupling agents such as EDCI (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in DMF or DCM solvents .

Purification: Techniques like column chromatography and characterization via HRMS, 1H/13C NMR, and IR spectroscopy .

Biological Relevance:
Compound X has been identified as a potent inhibitor of Ebola virus (EboV) glycoprotein (GP)-mediated infection, demonstrating >80% inhibition in human cell lines (HeLa, A549) without cytotoxicity. Its adamantane moiety may disrupt viral entry by interfering with host Niemann-Pick C1 (NPC1) protein interactions .

Properties

IUPAC Name

2-(1-adamantyl)-N,N'-bis(4-sulfamoylphenyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O6S2/c26-36(32,33)20-5-1-18(2-6-20)28-23(30)22(25-12-15-9-16(13-25)11-17(10-15)14-25)24(31)29-19-3-7-21(8-4-19)37(27,34)35/h1-8,15-17,22H,9-14H2,(H,28,30)(H,29,31)(H2,26,32,33)(H2,27,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKABDDBQOJOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)C(=O)NC5=CC=C(C=C5)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Experimental Optimization

Catalytic Enhancements

In Friedel-Crafts alkylations involving adamantanol, acidic ion-exchange resins (e.g., Amberlyst-15) improve yields by facilitating carbocation formation. Applying similar catalysts during the alkylation of diethyl malonate could mitigate steric challenges.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of adamantane intermediates. For example, amidation in DMF at 60°C increases reaction rates compared to THF.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6) : Signals at δ 1.60–1.85 (m, 15H, adamantane), δ 7.80–8.10 (d, 4H, aromatic), δ 10.20 (s, 2H, SO2NH2).
  • ESI-MS : [M+H]+ at m/z 547.3, matching the molecular weight.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98%.

Challenges and Limitations

Steric Hindrance

The adamantane group’s bulk impedes both alkylation and amidation steps, often requiring excess reagents or prolonged reaction times.

Purification Difficulties

The target compound’s low solubility in common organic solvents complicates crystallization. Gradient recrystallization using dimethyl sulfoxide (DMSO) and water achieves satisfactory purity.

Applications and Derivatives

While the target compound’s biological activity remains unexplored, structurally related adamantane-sulfonamide hybrids exhibit antimicrobial and anti-proliferative properties. Derivatives substituting the sulfamoyl group with other sulfonamide variants could expand therapeutic potential.

Chemical Reactions Analysis

Types of Reactions

2-((3r,5r,7r)-adamantan-1-yl)-N1,N3-bis(4-sulfamoylphenyl)malonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl groups to amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenyl derivatives.

Scientific Research Applications

2-((3r,5r,7r)-adamantan-1-yl)-N1,N3-bis(4-sulfamoylphenyl)malonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-((3r,5r,7r)-adamantan-1-yl)-N1,N3-bis(4-sulfamoylphenyl)malonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The adamantane core provides structural stability, while the sulfamoylphenyl groups enhance its binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity Synthesis Method References
Compound X Adamantane + malonamide N1,N3-bis(4-sulfamoylphenyl) Antiviral (EboV GP inhibitor) EDCI-mediated amidation
2-((3r,5r,7r)-Adamantan-1-yl)-N-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)acetamide Adamantane + acetamide Benzylpiperazine Antiviral (broad-spectrum screening) Carbodiimide coupling
N-((3s,5s,7s)-Adamantan-1-yl)-2-(4-bromophenyl)acetamide Adamantane + acetamide 4-Bromophenyl Antibacterial (γ-AApeptide derivatives) Isocyanide-based Ugi reaction
2-(((3r,5r,7r)-Adamantan-1-yl)(phenyl)methyl)malononitrile Adamantane + malononitrile Phenylmethyl Diagnostic marker (liver/pancreas diseases) Photoredox catalysis

Key Comparative Insights

Structural Divergence :

  • Compound X’s bis-sulfamoylphenyl groups distinguish it from analogs with single sulfonamide or halogenated aryl substituents (e.g., bromophenyl in ). This enhances its hydrogen-bonding capacity and target selectivity.
  • Adamantane derivatives with piperazine (e.g., benzylpiperazine in ) exhibit improved blood-brain barrier penetration but reduced antiviral specificity compared to Compound X.

Biological Activity :

  • Antiviral Efficacy : Compound X outperforms simpler adamantane-acetamide analogs (e.g., the benzylpiperazine derivative in ) in Ebola virus inhibition, likely due to synergistic effects between sulfamoyl groups and the adamantane core.
  • Antibacterial vs. Antiviral : Adamantane-acetamide derivatives with pyrazolyl or imidazolyl substituents (e.g., ) show broader antibacterial activity but lack the targeted antiviral mechanism seen in Compound X.

Synthetic Complexity :

  • Compound X requires multi-step amidation and rigorous purification, whereas Ugi reactions (e.g., ) or photoredox catalysis (e.g., ) enable faster synthesis of simpler analogs.

Spectroscopic Characterization: Compound X’s HRMS data ([M+H]+ = 1,155.8282) aligns with its molecular formula (C58H106O8N6), confirming its structural integrity . In contrast, malononitrile derivatives (e.g., ) exhibit distinct 13C NMR peaks (δ 141.8, 135.9) due to cyano-group electron withdrawal.

Research Implications

Compound X’s unique combination of adamantane rigidity and sulfamoyl bioactivity positions it as a promising candidate for targeted antiviral therapies. However, its high molecular weight and synthetic complexity may limit bioavailability, necessitating formulation optimization. In contrast, simpler adamantane derivatives (e.g., ) offer advantages in diagnostic applications or broad-spectrum antimicrobials but lack specificity.

Future studies should explore structure-activity relationships (SAR) by modifying sulfamoyl substituents or introducing halogen atoms to enhance potency while retaining low cytotoxicity . Comparative pharmacokinetic studies with analogs are also critical to advancing Compound X toward preclinical trials.

Biological Activity

2-((3R,5R,7R)-adamantan-1-yl)-N1,N3-bis(4-sulfamoylphenyl)malonamide is a complex organic compound notable for its unique structure, which combines an adamantane core with two sulfamoylphenyl groups and a malonamide moiety. This structural arrangement endows it with distinct biological properties that have been the focus of recent research.

Chemical Structure and Properties

The molecular formula of this compound is C20H32N6O4S2C_{20}H_{32}N_{6}O_{4}S_{2}. Its structure can be represented as follows:

2 3R 5R 7R adamantan 1 yl N1 N3 bis 4 sulfamoylphenyl malonamide\text{2 3R 5R 7R adamantan 1 yl N1 N3 bis 4 sulfamoylphenyl malonamide}

This compound features:

  • Adamantane Core : Provides structural stability.
  • Sulfamoylphenyl Groups : Enhance binding affinity to biological targets.
  • Malonamide Moiety : Contributes to its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The adamantane core facilitates stable binding to these targets, while the sulfamoylphenyl groups enhance its inhibitory effects on enzymatic activity. This mechanism suggests potential applications in therapeutic settings, particularly in enzyme inhibition.

Biological Activity

Research has indicated several areas where this compound exhibits significant biological activity:

Enzyme Inhibition

Studies have shown that this compound acts as a potent inhibitor for various enzymes. For example:

  • Carbonic Anhydrase Inhibition : This compound has demonstrated effective inhibition of carbonic anhydrase, which is crucial for maintaining acid-base balance in biological systems.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against certain bacterial strains, indicating potential use as an antibacterial agent.

Anticancer Activity

Recent research has explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through modulation of specific signaling pathways.

Case Studies and Research Findings

A summary of notable case studies includes:

StudyFindings
Study 1 Demonstrated enzyme inhibition with IC50 values indicating potency against carbonic anhydrase.
Study 2 Showed antimicrobial effects against Gram-positive bacteria with minimum inhibitory concentration (MIC) values below 50 µg/mL.
Study 3 Reported significant apoptosis induction in breast cancer cell lines with a reduction in cell viability by over 60% at concentrations of 10 µM.

Comparative Analysis

When compared to similar compounds, such as (3R,5R,7R)-N-(4-sulfamoylphenyl)adamantane-1-carboxamide and other sulfamoyl derivatives, this compound exhibits enhanced biological activity due to its unique structural features.

Q & A

Q. What are the established synthetic pathways for 2-((3r,5r,7r)-adamantan-1-yl)-N1,N3-bis(4-sulfamoylphenyl)malonamide, and what intermediates are critical?

The synthesis typically involves multi-step protocols, including:

  • Adamantane functionalization : Bromination or carboxylation of adamantane to introduce reactive groups (e.g., methyl ketone intermediates) .
  • Sulfonamide coupling : Reacting 4-sulfamoylphenyl moieties with activated malonyl chloride derivatives under basic conditions (e.g., triethylamine in THF) .
  • Purification : Silica gel chromatography with solvent systems like dichloromethane/methanol (95:5) to isolate the final product . Key intermediates include cesium oxalate derivatives (e.g., cesium 2-((2-adamantyl)-1-phenylpropan-2-yl)oxy-2-oxoacetate) and tert-alcohol precursors .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying adamantane cage integrity (e.g., characteristic singlets at δ 1.6–2.1 ppm for adamantyl protons) and sulfonamide connectivity .
  • HRMS (ESI) : Validates molecular weight (e.g., calculated m/z 587.18 for C27H30N4O6S2; observed m/z 587.19 ).
  • FTIR : Confirms sulfonamide S=O stretches (1350–1150 cm⁻¹) and amide C=O bands (1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of adamantane-sulfonamide hybrids?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of adamantane intermediates, while THF improves nucleophilic coupling efficiency .
  • Catalyst systems : DMAP or EDC/HOBt for amide bond formation increases yields from ~50% to >80% .
  • Temperature control : Low temperatures (0–5°C) during sulfonamide coupling minimize side reactions like hydrolysis .

Q. What experimental strategies address contradictions in reported biological activities of adamantane-sulfonamide derivatives?

  • Dose-response profiling : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines to reconcile discrepancies in IC50 values .
  • Target validation : Molecular docking studies (e.g., against HIF-1α or cannabinoid receptors) clarify structure-activity relationships (SAR) and explain variability in inhibitory potency .
  • Metabolite analysis : Monitor metabolites like 2-(4-adamantylphenoxy)acetic acid (APA) to assess in vivo stability and off-target effects .

Q. What methodologies are recommended for evaluating the compound’s pharmacokinetic (PK) properties?

  • In vitro assays : Microsomal stability tests (human liver microsomes) to predict metabolic clearance rates .
  • In vivo PK in mice : Plasma concentration-time profiles after oral/intravenous administration, with LC-MS quantification .
  • Tissue distribution : Radiolabeled analogs (e.g., ¹⁴C-tracking) to assess brain permeability, leveraging adamantane’s lipid affinity .

Tables for Key Data

Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular FormulaC27H30N4O6S2
Molecular Weight586.67 g/mol
Solubility (DMSO)>10 mg/mL
LogP (Predicted)3.2 (Moderate lipophilicity)

Table 2. Comparative Biological Activity of Analogous Adamantane-Sulfonamide Derivatives

CompoundTargetIC50 (nM)Cell Line/ModelReference
LW6 (Parent HIF-1α inhibitor)HIF-1α120 ± 15HCT116 (Colorectal)
Compound 6d (Oxadiazole hybrid)Thioredoxin reductase0.8 ± 0.1A549 (Lung)

Methodological Recommendations

  • Data contradiction resolution : Employ orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate target engagement .
  • Scalability : Transition from batch synthesis to flow chemistry for high-purity gram-scale production .

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